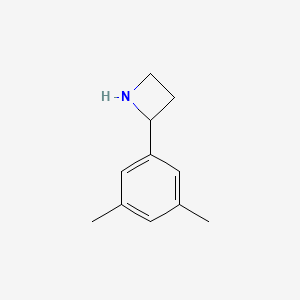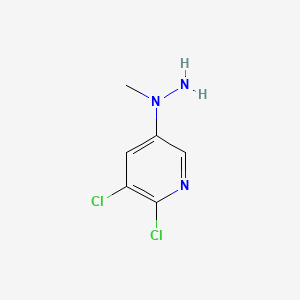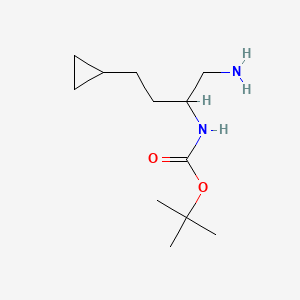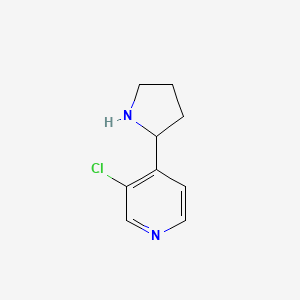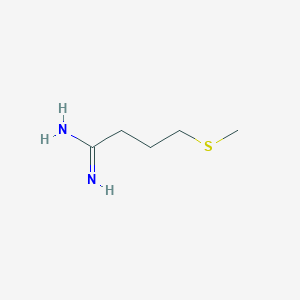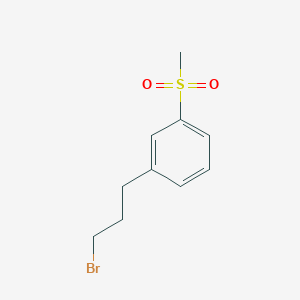
1-(3-Bromopropyl)-3-methanesulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and a methanesulfonyl group
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-3-methanesulfonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the 3-bromopropyl group.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Methanesulfonylation: The resulting product is then treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-methanesulfonylbenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases.
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-3-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the modification of surfaces and the creation of functional materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-methanesulfonylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-methanesulfonylbenzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)benzene: Lacks the methanesulfonyl group, making it less versatile in redox reactions.
3-Bromopropylmethanesulfonate: Contains a similar functional group arrangement but differs in the position of the sulfonate group.
1-(3-Chloropropyl)-3-methanesulfonylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.
The uniqueness of this compound lies in its combination of a good leaving group (bromine) and a versatile functional group (methanesulfonyl), making it useful in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C10H13BrO2S |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 |
InChI Key |
HTLBNZNHCPIETN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



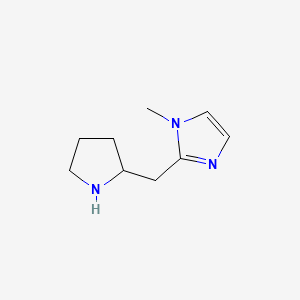
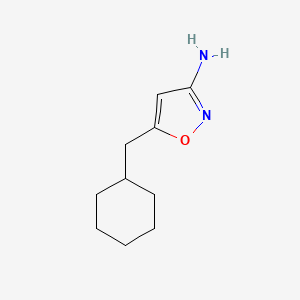
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
